NT157, more commonly known as NT157 or NT-157, is a synthetic small molecule tyrphostin that has garnered significant attention in cancer research. [, , , , , ] It functions as an inhibitor of the insulin-like growth factor 1 receptor (IGF1R) signaling pathway, specifically targeting insulin receptor substrates 1 and 2 (IRS1/2). [, , , , , , , , , , ] NT157's activity centers around disrupting this pathway, which plays a crucial role in cell growth, proliferation, and survival, making it a promising candidate for anti-cancer therapies.
Mechanism of Action
NT157 primarily functions by inhibiting the IGF1R signaling pathway. [, , , , , , , , , , ] It achieves this by binding to IGF1R and inducing the degradation of IRS1/2 proteins, key downstream signaling molecules in this pathway. [, ] This disruption leads to reduced activation of the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell growth and survival. [, , , , ] NT157 also downregulates Stat3 activation, another important pathway involved in tumorigenesis. [] Additionally, it has been shown to induce autophagy, a process of cellular self-degradation, in some cancer cell lines. [] Research also suggests that NT157 might exert its antitumor effects by upregulating the expression of death receptors like DR5, thereby sensitizing cancer cells to apoptosis-inducing agents like TRAIL. []
Applications
Breast cancer: NT157 inhibits cell growth, both in vitro and in vivo, in both hormone-dependent and -independent breast cancer cell lines. [, ] It also shows efficacy in tamoxifen-resistant breast cancer cells and enhances sensitivity to rapamycin. []
Prostate cancer: NT157 effectively suppresses tumor growth in both androgen-responsive and -independent prostate cancer models. [] It also delays the progression of castration-resistant prostate cancer, a lethal form of the disease. [, ]
Hepatocellular carcinoma: NT157 inhibits cell growth, induces apoptosis, and synergizes with sorafenib, the standard treatment for advanced cases. [, ] It also shows potential in overcoming sorafenib resistance. [, ]
Acute myeloid leukemia: NT157 displays anti-leukemic activity, reducing cell viability and inducing apoptosis in various AML cell lines, particularly those with FLT3-ITD mutations. [, ] It inhibits key signaling pathways like FLT3, AKT, mTOR, and STAT5. []
Ovarian cancer: NT157 suppresses cell viability, proliferation, and induces autophagy in ovarian cancer cells. [] Inhibiting the PI3K/AKT/mTOR pathway enhances its tumor-suppressive effects. []
Osteosarcoma: NT157 demonstrates strong growth inhibition in several osteosarcoma cell lines. [] It also exhibits synergistic effects when combined with other targeted drugs like everolimus and NVP-BEZ235. []
Uveal melanoma: NT157 inhibits cell survival, migration, and tumor growth in both in vitro and in vivo models. [] It induces apoptosis and significantly affects the PI3K/Akt pathway. []
Glioma: NT157 inhibits cell proliferation and enhances sensitivity to TRAIL-induced apoptosis in glioma cells. []
Multiple myeloma: NT157 demonstrates anti-neoplastic effects by targeting IRS and STAT3/5 signaling. []
Neuroinflammation: In a mouse model of intracerebral hemorrhage, NT157 reduces brain edema, improves neurological function, and decreases microglia activation. []
Rheumatoid arthritis: NT157 alleviates arthritis in a mouse model by reducing IL-6 production and Th17 cell formation. [, , ] It also appears to regulate B cell development and function, impacting autoantibody production. [, , , ]
Related Compounds
Insulin-like growth factor 1 (IGF-1)
Compound Description: Insulin-like growth factor 1 (IGF-1) is a naturally occurring hormone that plays a crucial role in cell growth and proliferation. It exerts its effects by binding to the IGF-1 receptor (IGF1R), leading to the activation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways [, , , , ].
Relevance: IGF-1 is directly relevant to NT157 as NT157 acts as an inhibitor of the IGF1R signaling pathway. NT157 binds to IGF1R but does not directly affect its autophosphorylation. Instead, it promotes the degradation of insulin receptor substrates (IRS)-1/2, which are key downstream signaling molecules of IGF1R [, , ]. This inhibition disrupts IGF-1 signaling and its downstream effects on cell proliferation, survival, and migration.
Relevance: While structurally distinct from NT157, insulin is relevant because it also signals through the IRS proteins targeted by NT157. Both insulin and IGF-1 receptors can phosphorylate IRS proteins, leading to the activation of downstream signaling cascades [, ]. By promoting the degradation of IRS1/2, NT157 inhibits both IGF-1 and insulin signaling pathways, impacting cell proliferation and survival.
Linsitinib (OSI-906)
Compound Description: Linsitinib is a small molecule inhibitor that targets the tyrosine kinase activity of both IGF1R and the insulin receptor (INSR) []. By inhibiting the kinase activity of these receptors, Linsitinib blocks their ability to phosphorylate downstream signaling molecules, including IRS1/2.
Sorafenib
Compound Description: Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced hepatocellular carcinoma (HCC). It inhibits multiple tyrosine protein kinases involved in tumor cell proliferation and angiogenesis, including RAF kinase, VEGFR-2, VEGFR-3, PDGFR-β, KIT, and FLT3 [, ].
Relevance: Although Sorafenib and NT157 have different primary targets, research has shown that NT157 can synergize with Sorafenib to enhance its anti-tumor effects in HCC [, ]. This synergistic effect is attributed to NT157's ability to downregulate p-AKT, a key downstream effector of the PI3K/AKT pathway, which can contribute to Sorafenib resistance [, ].
Rapamycin
Compound Description: Rapamycin is an immunosuppressant drug that also possesses anti-tumor activity. It inhibits mTOR, a key regulator of cell growth, proliferation, and survival, by forming a complex with FKBP12 and binding to mTOR Complex 1 (mTORC1) [].
Relevance: While structurally unrelated to NT157, Rapamycin is relevant because NT157 treatment sensitizes ERα+ breast cancer cells to Rapamycin's anti-tumor effects []. This sensitization might be due to NT157's downregulation of IRS proteins and subsequent inhibition of the PI3K/AKT/mTOR pathway [], a pathway also targeted by Rapamycin.
Docetaxel
Compound Description: Docetaxel is a chemotherapeutic agent used to treat various types of cancer. It belongs to the taxane family of drugs and works by interfering with microtubule function, ultimately leading to cell cycle arrest and apoptosis [].
Relevance: Although structurally different from NT157, Docetaxel is relevant because NT157 can enhance the anti-tumor effects of Docetaxel in prostate cancer models []. This synergistic effect suggests a potential therapeutic benefit of combining NT157 with conventional chemotherapy agents like Docetaxel.
Midostaurin
Compound Description: Midostaurin is a multi-kinase inhibitor, including FLT3, approved for treating acute myeloid leukemia (AML) [].
Relevance: Although structurally different from NT157, both compounds exhibit anti-tumor activity in AML and target similar downstream pathways. Notably, Midostaurin treatment can abolish IGF1R activation and reduce IRS1 and IRS2 expression [], highlighting a potential interplay between their mechanisms of action.
Quizartinib
Compound Description: Quizartinib is a selective FLT3 inhibitor under investigation for treating AML [].
Relevance: Similar to Midostaurin, Quizartinib displays anti-tumor effects in AML and influences the IGF1R pathway. Treatment with Quizartinib can abolish IGF1R activation and decrease IRS1 and IRS2 expression [], suggesting a potential convergence of signaling pathways with NT157.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NSC341076 is the isotope labelled analog of Methotrexate Triglutamate; a metabolite of Methotrexate which is a folic acid antagonist, antineoplastic, and antirheumatic.
Nucleophosmin is a nucleolar phosphoprotein involved in cell proliferation, cytoplasmic/nuclear shuttle transportation, nucleic acid binding, ribonucleic cleavage, centrosome duplication, and molecular chaperoning. Its activity is dependent on oligomerization at its N-terminal domain, and it is abundantly expressed in tumor and developing cells where it serves to inhibit both cellular differentiation and apoptosis. NSC 348884 is a small molecule that inhibits the formation of nucleophosmin dimers by disrupting a required binding pocket. It can inhibit cell proliferation and induce apoptosis in various cancer cell lines with IC50 values ranging from 1.4-4 µM. NSC348884 is a nucleophosmin inhibitor. NSC348884 also disrupts oligomer formation and induces apoptosis in human cancer cells.
NSC 405020 binds to the hemopexin (PEX) domain of the membrane type-1 matrix metalloproteinase (MT1-MMP/MMP-14). It disrupts MT1-MMP homodimerization without affecting its catalytic activity in an assay using the MT1-MMP CAT domain, which is involved in its tumor promoting function (IC50 > 100 µM). In a mouse tumor xenograft model, it reduces tumor growth through a cell death-independent mechanism when injected intratumorally at a dose of 0.5 mg/kg three times per week for two weeks. NSC 405020 (1 µM) applied to HSC5 cells prevents arsenic-mediated invasion while also decreasing the expression of MT1-MMP and pERK. NSC-405020 is a Membrane type-1 matrix metalloproteinase (MT1-MMP) inhibitor (IC50 > 100 μmol/L). Inhibition of MT1-MMP expression by NSC405020 resulted in decrease of arsenic-mediated invasion of HSC5 cells involving decrease in phosphorylated extracellular signal-regulated kinases (pERK).